2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Nicotinamide derivative Chemical probe Medicinal chemistry

This synthetically derived nicotinamide analog is exclusively available for research use. It carries an oxolan-3-yloxy substituent and an ortho‑trifluoromethylanilide tail—two independent diversity vectors ideal for combinatorial library synthesis or matched-pair profiling against positional isomers. Buyers should note that no quantitative biological, ADME, or NNMT inhibition data exist for this exact structure in public domain sources; activity cannot be inferred from related analogs. The compound’s primary procurement value is as a scaffold‑extending building block or a probe for de novo assay panels. Contact suppliers for a custom quotation.

Molecular Formula C17H15F3N2O3
Molecular Weight 352.313
CAS No. 2034312-81-5
Cat. No. B2733776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
CAS2034312-81-5
Molecular FormulaC17H15F3N2O3
Molecular Weight352.313
Structural Identifiers
SMILESC1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H15F3N2O3/c18-17(19,20)13-5-1-2-6-14(13)22-15(23)12-4-3-8-21-16(12)25-11-7-9-24-10-11/h1-6,8,11H,7,9-10H2,(H,22,23)
InChIKeyHNTPRWSIZCPICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide (CAS 2034312-81-5): Procurement-Grade Baseline Profile


2-(Oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide (CAS 2034312-81-5) is a synthetic small-molecule nicotinamide derivative characterized by a pyridine-3-carboxamide core, a 2-oxolan-3-yloxy substituent, and an N-[2-(trifluoromethyl)phenyl] amide tail [1]. The compound is offered by multiple chemical suppliers as a research-grade building block or screening candidate, yet publicly accessible primary literature, patents, or authoritative database records containing quantitative biological or physicochemical data for this exact structure remain extremely limited as of mid-2026 [2]. Consequently, a definitive, data-driven baseline profile that would enable rigorous scientific procurement comparison against close analogs cannot be constructed from allowed, non-excluded sources.

Why In-Class Nicotinamide Analogs Cannot Simply Replace 2-(Oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide


Within the nicotinamide chemotype, even subtle positional or electronic perturbations—such as moving the trifluoromethyl group from the 2‑ to the 3‑ or 4‑position of the anilide ring, introducing a chlorine atom, or replacing the oxolane ether with a different alkoxy group—can drastically alter molecular recognition, target engagement, and physicochemical properties [1]. For example, closely related analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide or 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide display different hydrogen-bonding surfaces, lipophilicity, and metabolic liabilities, meaning that biological activity, selectivity, and pharmacokinetics observed for one analog cannot be assumed for another . Generic substitution without direct, matched-pair comparative data therefore carries an unquantifiable risk of functional divergence, making compound-specific evidence essential for procurement decisions.

Quantitative Differentiation Evidence for 2-(Oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide: A Critical Gap Analysis


Absence of Direct Head-to-Head or Cross-Study Comparable Quantitative Data for Target Compound

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem BioAssay, and reputable vendor technical datasheets (excluding benchchems.com, molecule.com, evitachem.com, vulcanchem.com) returned no quantitative biological, pharmacological, or physicochemical data that meet the minimum evidence-admission criteria for this compound. Specifically, no assay result (IC50, Ki, EC50, % inhibition, solubility, logP, metabolic stability, etc.) could be located in which the target compound is measured alongside a named comparator under identical experimental conditions [1]. The ChEMBL entries CHEMBL5426689 and CHEMBL5395424, which appeared in initial searches, correspond to structurally distinct molecules (confirmed by SMILES comparison) and are not relevant to this CAS number [2]. Consequently, no direct head-to-head comparison, cross-study comparable dataset, or class-level inference with a quantitative baseline can be constructed.

Nicotinamide derivative Chemical probe Medicinal chemistry

Application Scenarios for 2-(Oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide Predicated Solely on Structural Inference


Prospective NNMT or Methyltransferase Chemical Probe Development

Given the structural resemblance of the nicotinamide core to the substrate/product of nicotinamide N-methyltransferase (NNMT), the compound could be evaluated in a fresh enzymatic assay panel. However, because no NNMT inhibition data exist for this exact structure in allowed sources [1], any claim of activity would require de novo experimental validation.

Fragment-Based or Structure-Activity-Relationship (SAR) Library Expansion

The oxolan-3-yloxy group and the ortho-trifluoromethylanilide motif represent two independent diversity vectors that could be systematically varied to probe binding pockets. The compound could serve as a scaffold-extending building block in combinatorial library synthesis aimed at generating analogs with measurable biological activity .

Physicochemical and Metabolic Stability Benchmarking in Matched-Pair Series

In the absence of biological data, the compound's value may lie in comparative physicochemical profiling (e.g., logD, solubility, microsomal stability) against its positional isomers (ortho- vs. meta- vs. para-CF₃ anilides) and against the des-fluoro or chloro-substituted analogs. Such head-to-head data, however, have not been published and would need to be generated by the end-user [1].

Quote Request

Request a Quote for 2-(oxolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.